(2,6-Difluoro-4-propylphenyl)boronic acid

Descripción general

Descripción

“(2,6-Difluoro-4-propylphenyl)boronic acid” is a boronic acid derivative . Boronic acids have been widely used in a range of organic reactions, in the preparation of sensors for carbohydrates, and as potential pharmaceutical agents . They can be used as building blocks and synthetic intermediates .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring .

Chemical Reactions Analysis

Boronic acids have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior .

Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives are influenced by their structure. For example, the molecular structure of boronic acid derivatives is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring .

Aplicaciones Científicas De Investigación

Sensing Applications

Boronic acids exhibit intriguing interactions with diols and strong Lewis bases, such as fluoride or cyanide anions. These interactions make them valuable for sensing applications. The sensing approaches can be either homogeneous assays or heterogeneous detection. Researchers have explored boronic acid-based sensors for detecting specific analytes at interfaces or within bulk samples . These applications span diverse fields, including environmental monitoring, medical diagnostics, and food safety.

Suzuki–Miyaura Coupling

Boron reagents are essential in Suzuki–Miyaura coupling reactions, a powerful method for forming carbon-carbon bonds. The mild reaction conditions, functional group tolerance, and transmetalation with palladium complexes make boron reagents, including boronic acids, indispensable in this context . In organic synthesis, this coupling reaction enables the construction of complex molecules efficiently.

Organic Synthesis

The Lewis acidity of boron atoms in boronic acids influences their reactivity. Researchers have harnessed this property for organic synthesis, creating new carbon-carbon and carbon-heteroatom bonds. The versatility of boronic acids allows chemists to access diverse molecular architectures, making them valuable tools in synthetic chemistry .

Analytical Chemistry

Boronic acids find applications in analytical chemistry, particularly in the analysis of carbohydrates and glycoproteins. Their ability to form reversible complexes with diols allows selective recognition and separation of specific molecules. Researchers have developed boronic acid-functionalized materials for chromatography, sensors, and affinity-based separations .

Materials Science

In materials science, boronic acids contribute to the design of functional materials. They serve as building blocks for polymers, nanoparticles, and microparticles. For instance, researchers have used boronic acid-containing polymers for controlled drug release, where the reversible binding of boronic acids to diols modulates drug release kinetics .

Biological Applications

Boronic acids play a role in biological research. They have been employed as biochemical tools for interfering with signaling pathways, enzyme inhibition, and cell labeling. Additionally, boronic acids participate in the development of targeted drug delivery systems and protein modification strategies .

Mecanismo De Acción

Target of Action

The primary target of (2,6-Difluoro-4-propylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, (2,6-Difluoro-4-propylphenyl)boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is the primary biochemical pathway affected by (2,6-Difluoro-4-propylphenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, which are crucial in organic synthesis .

Result of Action

The result of the action of (2,6-Difluoro-4-propylphenyl)boronic acid is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of (2,6-Difluoro-4-propylphenyl)boronic acid can be influenced by various environmental factors. For instance, the reaction conditions, such as the choice of solvent, temperature, and reaction time, can affect the efficiency of the SM cross-coupling reaction . Additionally, the compound should be stored at room temperature for optimal stability .

Direcciones Futuras

Boronic acids have not been widely studied in Medicinal Chemistry, but this concept has been demystified and the interest for these compounds, mainly boronic acids, has been growing . There is a need for greater understanding of the structure–reactivity relationships that govern binding affinity to diols . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Propiedades

IUPAC Name |

(2,6-difluoro-4-propylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF2O2/c1-2-3-6-4-7(11)9(10(13)14)8(12)5-6/h4-5,13-14H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAVQINVJUZEGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)CCC)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Difluoro-4-propylphenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

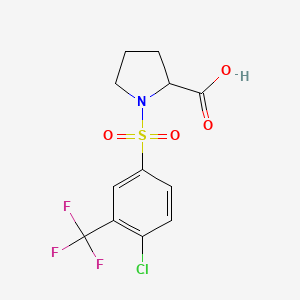

![3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B3071293.png)

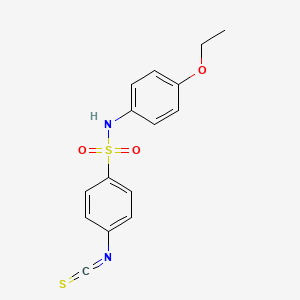

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-(2-thienyl)acetic acid, hydrate](/img/structure/B3071310.png)

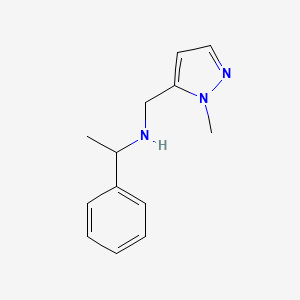

![Methyl 2-[(2-{[(2-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B3071331.png)

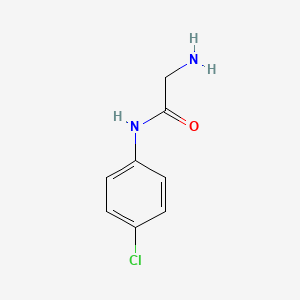

![N-Methyl-3-[(1-phenylethyl)amino]propanamide](/img/structure/B3071332.png)